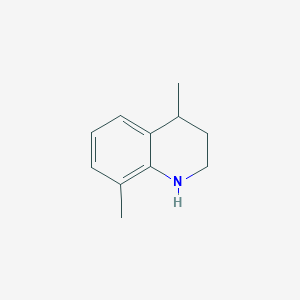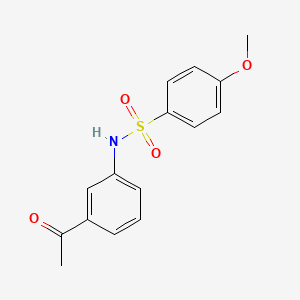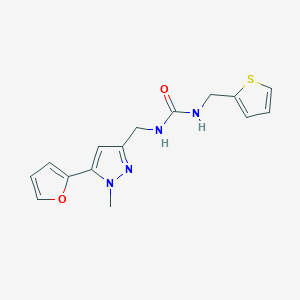
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a complex structure with multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediates, such as 5-(furan-2-yl)-1-methyl-1H-pyrazole and thiophen-2-ylmethylamine. These intermediates are then coupled through a urea formation reaction.
-
Step 1: Synthesis of 5-(furan-2-yl)-1-methyl-1H-pyrazole
Reagents: Furan-2-carbaldehyde, methylhydrazine
Conditions: Reflux in ethanol, followed by cyclization
-
Step 2: Synthesis of thiophen-2-ylmethylamine
Reagents: Thiophene-2-carboxaldehyde, ammonia
Conditions: Reduction with sodium borohydride
-
Step 3: Coupling Reaction
Reagents: 5-(furan-2-yl)-1-methyl-1H-pyrazole, thiophen-2-ylmethylamine, phosgene or triphosgene
Conditions: Room temperature, in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing safer and more cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the heterocyclic rings, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, acids, or bases
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Corresponding amines
Substitution: Halogenated derivatives or other substituted products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their effects on various biological systems.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its multiple functional groups and heterocyclic rings make it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or stability. It could also be employed in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea
- 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(benzyl)urea
Uniqueness
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of furan, pyrazole, and thiophene rings in its structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-19-13(14-5-2-6-21-14)8-11(18-19)9-16-15(20)17-10-12-4-3-7-22-12/h2-8H,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUCAJPWGTDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2591870.png)

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)
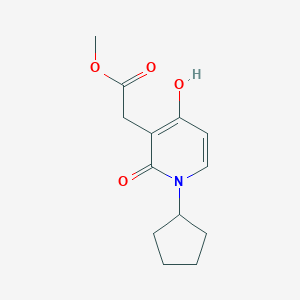
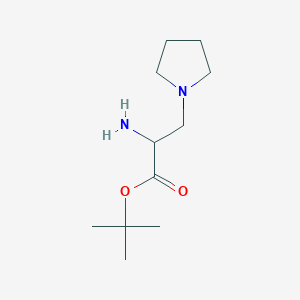
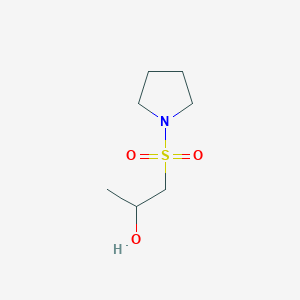
![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
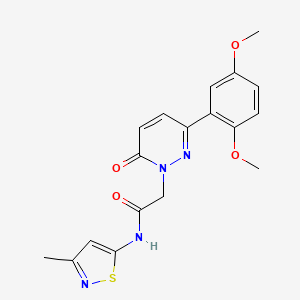
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/new.no-structure.jpg)
![2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE](/img/structure/B2591884.png)
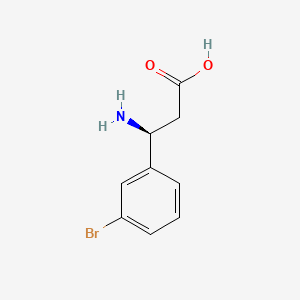
![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2591888.png)
